An In-depth Technical Guide to 3-(2-Methylbenzyl)pyrrolidine
An In-depth Technical Guide to 3-(2-Methylbenzyl)pyrrolidine
CAS Number: 887594-99-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2-Methylbenzyl)pyrrolidine, a substituted pyrrolidine of significant interest in medicinal chemistry and synthetic organic chemistry. Drawing upon established principles and analogous compounds, this document details its physicochemical properties, plausible synthetic routes, potential applications, and safety considerations.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is highly advantageous for achieving specific and potent interactions with biological targets.[1] The introduction of substituents onto the pyrrolidine ring, such as the 2-methylbenzyl group at the 3-position, provides a versatile platform for fine-tuning a molecule's steric and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
3-(2-Methylbenzyl)pyrrolidine, in particular, combines the established biological relevance of the pyrrolidine core with the lipophilic and sterically defined 2-methylbenzyl moiety. This substitution pattern is of considerable interest for developing novel therapeutic agents across various disease areas, including but not limited to central nervous system disorders, oncology, and infectious diseases.[2]
Physicochemical and Spectroscopic Profile
While specific experimental data for 3-(2-Methylbenzyl)pyrrolidine is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds such as 3-methylpyrrolidine and 1-benzyl-2-pyrrolidinone.[3][4]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₁₂H₁₇N | Based on structural formula |
| Molecular Weight | 175.27 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow oil | Analogy with similar alkyl- and benzyl-substituted pyrrolidines |
| Boiling Point | > 200 °C at 760 mmHg | Expected to be higher than pyrrolidine (87 °C) and aniline (184 °C) due to increased molecular weight and van der Waals forces. |
| Solubility | Soluble in most organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The non-polar benzyl and methyl groups and the saturated hydrocarbon ring decrease water solubility, while the overall structure is amenable to dissolution in organic solvents. |
| pKa | ~10-11 | The pyrrolidine nitrogen is a secondary amine, and its basicity is expected to be in this range, similar to other N-alkyl pyrrolidines. |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-(2-Methylbenzyl)pyrrolidine. The following are the expected spectral features:
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is expected to be complex due to the presence of multiple aliphatic protons and the aromatic ring.
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Aromatic Protons (Ar-H): ~7.0-7.2 ppm (multiplet, 4H). The protons on the 2-methylbenzyl group will show characteristic splitting patterns of a disubstituted benzene ring.
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Benzyl Protons (Ar-CH₂): ~2.5-2.8 ppm (doublet, 2H). These protons are adjacent to the pyrrolidine ring and will be split by the proton at the C3 position.
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Pyrrolidine Protons (CH, CH₂): ~1.5-3.5 ppm (complex multiplets, 7H). The protons on the pyrrolidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other.
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Methyl Protons (CH₃): ~2.3 ppm (singlet, 3H). The methyl group on the benzene ring will appear as a singlet.
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Amine Proton (NH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: ~125-140 ppm (multiple signals).
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Pyrrolidine Carbons: ~25-60 ppm (4 signals).
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Benzyl Carbon (Ar-CH₂): ~35-45 ppm.
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Methyl Carbon (CH₃): ~18-22 ppm.
IR (Infrared) Spectroscopy:
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N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹.
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C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch: In the 1000-1250 cm⁻¹ region.
MS (Mass Spectrometry):
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Molecular Ion (M⁺): m/z = 175.
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Major Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the 2-methylbenzyl group (m/z = 105), and fragmentation of the pyrrolidine ring. A base peak at m/z 70 corresponding to the pyrrolidinyl cation is also plausible.
Synthesis of 3-(2-Methylbenzyl)pyrrolidine
The synthesis of 3-substituted pyrrolidines can be approached through various strategies. A highly effective and modern approach involves the palladium-catalyzed hydroarylation of a suitable pyrroline precursor. This method offers good yields and functional group tolerance.
Proposed Synthetic Pathway: Palladium-Catalyzed Hydroarylation
This synthetic route involves the reaction of an N-protected 3-pyrroline with a 2-methylbenzyl halide in the presence of a palladium catalyst and a hydride source.
Figure 1: Proposed synthetic workflow for 3-(2-Methylbenzyl)pyrrolidine.
Experimental Protocol
Step 1: Palladium-Catalyzed Hydroarylation of N-Boc-3-pyrroline
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Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-3-pyrroline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., N,N-Dimethylformamide - DMF).
-
Addition of Coupling Partners: Add 2-methylbenzyl bromide (1.2 eq), a base (e.g., potassium carbonate, 2.0 eq), and formic acid (2.0 eq) as the hydride source.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2-methylbenzyl)pyrrolidine.
Step 2: Deprotection of the Boc Group
-
Reaction Setup: Dissolve the purified N-Boc-3-(2-methylbenzyl)pyrrolidine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-Methylbenzyl)pyrrolidine. Further purification can be achieved by distillation or chromatography if necessary.
Potential Applications in Drug Discovery and Development
The 3-(2-Methylbenzyl)pyrrolidine scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of related pyrrolidine derivatives.
-
Central Nervous System (CNS) Agents: The pyrrolidine ring is a core component of numerous CNS-active drugs. The lipophilic nature of the 2-methylbenzyl group may enhance blood-brain barrier penetration, making this scaffold a candidate for developing agents targeting neurological and psychiatric disorders.[2]
-
Anticancer Agents: Many natural and synthetic compounds containing the pyrrolidine motif have demonstrated potent anticancer activity.[2] The 3-substituent can be tailored to interact with specific enzymatic targets or receptors implicated in cancer progression.
-
Antimicrobial and Antiviral Agents: The pyrrolidine scaffold is found in various antimicrobial and antiviral compounds.[2] Derivatives of 3-(2-Methylbenzyl)pyrrolidine could be explored for their potential to inhibit the growth of pathogenic microorganisms.
-
Enzyme Inhibitors: The stereochemistry and functionality of the pyrrolidine ring make it an excellent scaffold for designing enzyme inhibitors. The 2-methylbenzyl group can provide key hydrophobic interactions within the active site of an enzyme.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-(2-Methylbenzyl)pyrrolidine. While specific toxicity data is not available, the following general guidelines based on similar amine-containing compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
3-(2-Methylbenzyl)pyrrolidine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be achieved through modern catalytic methods, and its structural features suggest a high potential for biological activity. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the field. Further experimental investigation into the specific properties and biological activities of this compound is warranted and is expected to unveil new opportunities for the development of novel therapeutic agents.
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